3-Methylpyrrolidine

Description

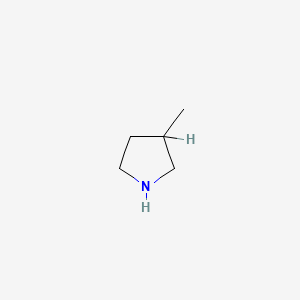

Structure

3D Structure

Properties

IUPAC Name |

3-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-5-2-3-6-4-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYINPWAJIVTFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955925 | |

| Record name | 3-Methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34375-89-8 | |

| Record name | Pyrrolidine, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034375898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylpyrrolidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyrrolidine is a saturated heterocyclic organic compound with the chemical formula C5H11N.[1][2][3] It is a derivative of pyrrolidine, featuring a methyl group substituted at the third position of the ring. This substitution introduces a chiral center, leading to the existence of two enantiomers: (R)-3-methylpyrrolidine and (S)-3-methylpyrrolidine.[4][5] this compound and its derivatives are valuable building blocks in medicinal chemistry and the synthesis of novel organic compounds, often incorporated into the structure of pharmacologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, structural features, and relevant experimental data.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C5H11N | [1][2][4][6] |

| Molecular Weight | 85.15 g/mol | [1][2][4][6] |

| IUPAC Name | This compound | [2][6] |

| CAS Number | 34375-89-8 (racemic) | [1][2][7] |

| 69498-24-4 ((R)-enantiomer) | [4] | |

| 69498-25-5 ((S)-enantiomer) | [1] | |

| Boiling Point | 100.2 ± 8.0 °C at 760 mmHg | [7] |

| Melting Point | 170.4 K (-102.75 °C) | [8] |

| Density | 0.8 ± 0.1 g/cm³ | [7] |

| Flash Point | 0.5 ± 16.5 °C | [7] |

| pKa | 10.53 ± 0.10 (Predicted) | [1] |

| Vapour Pressure | 37.1 mmHg at 25°C | [1] |

| Enthalpy of Vaporization | 33.95 kJ/mol | [1] |

| Refractive Index | 1.419 | [1] |

| Solubility | Miscible with water and most common organic solvents. | [9][10] |

Molecular Structure and Stereochemistry

The structure of this compound consists of a five-membered aliphatic ring containing one nitrogen atom and a methyl group at the C3 position. The presence of the methyl group on the third carbon atom creates a stereocenter, meaning this compound is a chiral molecule and exists as a pair of enantiomers.

Caption: 2D structure of this compound.

The stereochemistry is designated using the Cahn-Ingold-Prelog priority rules, leading to (R)-3-methylpyrrolidine and (S)-3-methylpyrrolidine. The specific rotation of plane-polarized light is equal in magnitude but opposite in direction for the two enantiomers. The racemic mixture, a 1:1 mixture of both enantiomers, is optically inactive.

Experimental Protocols

Synthesis of N-Methylpyrrolidine (as a related example)

Materials:

-

Methylamine

-

1,4-dibromobutane

-

Potassium Carbonate (K2CO3)

-

Water (solvent)

Procedure:

-

Reactants (methylamine and 1,4-dibromobutane) and the K2CO3 catalyst are mixed in water.

-

The reaction is carried out at a moderate temperature (e.g., 90°C).

-

The reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the N-methylpyrrolidine product is isolated. The yield for this green synthesis was reported to be around 50.3%.[11]

Caption: General workflow for the synthesis of N-methylpyrrolidine.

Analytical Methods

The characterization of this compound and its derivatives typically involves standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the structure. In the ¹³C NMR spectrum of this compound, characteristic peaks can be observed for the different carbon atoms in the molecule.[6][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present. For this compound, characteristic peaks for C-H and N-H stretching and bending vibrations would be expected.[6][13]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. The electron ionization mass spectrum of this compound is available in the NIST WebBook.[2][8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for separating the compound from a mixture and identifying it based on its mass spectrum.[6]

Reactivity and Applications

This compound, as a secondary amine, exhibits typical reactivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can undergo N-alkylation, N-acylation, and other reactions common to secondary amines.

Due to its structural features, this compound is a valuable synthon in the development of new pharmaceutical agents. The pyrrolidine ring is a common motif in many biologically active compounds, and the methyl group can provide steric bulk and influence the molecule's conformation and binding to biological targets.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.[14] The hydrochloride salt is reported to be harmful if swallowed and can cause serious eye damage.[15] Personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. For detailed safety information, the Safety Data Sheet (SDS) should be consulted.

References

- 1. Page loading... [guidechem.com]

- 2. Pyrrolidine, 3-methyl- [webbook.nist.gov]

- 3. Pyrrolidine, 3-methyl- [webbook.nist.gov]

- 4. (R)-3-Methylpyrrolidine | C5H11N | CID 11029760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-3-Methylpyrrolidine | C5H11N | CID 641525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C5H11N | CID 118158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:34375-89-8 | Chemsrc [chemsrc.com]

- 8. Pyrrolidine, 3-methyl- [webbook.nist.gov]

- 9. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 10. atamankimya.com [atamankimya.com]

- 11. vjs.ac.vn [vjs.ac.vn]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. N -甲基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. This compound hydrochloride | C5H12ClN | CID 12464314 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Properties of (R)-3-Methylpyrrolidine and (S)-3-Methylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of the enantiomers of 3-methylpyrrolidine, (R)-3-Methylpyrrolidine and (S)-3-Methylpyrrolidine. This document details their physical, chemical, and pharmacological characteristics, with a particular focus on their differential biological activities. Detailed experimental protocols for their synthesis and chiral separation are also provided, alongside a visualization of a key signaling pathway influenced by these molecules.

Core Properties: A Comparative Analysis

Enantiomers, being non-superimposable mirror images, share identical physical properties in an achiral environment. However, their interaction with other chiral molecules, such as biological receptors, can differ significantly. This stereoselectivity is of paramount importance in drug discovery and development.

Physical and Chemical Properties

| Property | (R)-3-Methylpyrrolidine | (S)-3-Methylpyrrolidine | Reference(s) |

| Molecular Formula | C₅H₁₁N | C₅H₁₁N | |

| Molecular Weight | 85.15 g/mol | 85.15 g/mol | [1] |

| Boiling Point | 100 °C | 100 °C | [2] |

| Density | 0.812 g/mL | 0.812 g/mL | [2] |

| CAS Number | 69498-24-4 | 69498-25-5 | [3] |

| IUPAC Name | (3R)-3-methylpyrrolidine | (3S)-3-methylpyrrolidine | |

| SMILES | C[C@@H]1CCNC1 | C[C@H]1CCNC1 | [3] |

| InChIKey | KYINPWAJIVTFBW-RXMQYKEDSA-N | KYINPWAJIVTFBW-VIFPVTCESA-N | [3] |

| Optical Rotation ([α]D) | Not explicitly found in searched literature. Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. | Not explicitly found in searched literature. Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer. |

Pharmacological Properties and Differential Biological Activity

The stereochemistry of the methyl group at the 3-position of the pyrrolidine ring plays a crucial role in the biological activity of these compounds. The differential interaction of the (R) and (S) enantiomers with biological targets, particularly receptors, can lead to vastly different pharmacological outcomes.

One of the most well-documented examples of this stereospecificity is the interaction of this compound derivatives with the Estrogen Receptor α (ERα) , a key target in the treatment of hormone-responsive breast cancer.

-

(R)-3-Methylpyrrolidine derivatives have been shown to act as pure ERα antagonists . This means they bind to the receptor and block its activity without eliciting any of the receptor's normal biological responses. This antagonistic activity is highly desirable in the treatment of estrogen-driven cancers.

-

(S)-3-Methylpyrrolidine derivatives , in contrast, do not exhibit the same pure antagonist profile. Their interaction with ERα can result in a mixed agonist/antagonist profile or significantly weaker antagonism.

This difference in activity highlights the critical importance of chiral purity in the development of drugs targeting ERα. The (R)-enantiomer is the eutomer (the more active enantiomer) for this specific therapeutic application.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis and analysis of (R)- and (S)-3-Methylpyrrolidine.

Asymmetric Synthesis of (R)- and (S)-3-Methylpyrrolidine

The enantioselective synthesis of this compound can be achieved starting from chiral precursors. A common strategy involves the use of chiral amino acids, such as aspartic acid. The following is a representative, multi-step synthetic workflow.

Workflow for Asymmetric Synthesis:

Caption: Asymmetric synthesis workflow for (R)- and (S)-3-Methylpyrrolidine.

Detailed Methodology (Illustrative Example):

-

Protection and Cyclization:

-

The starting material, either L-aspartic acid for the (R)-enantiomer or D-aspartic acid for the (S)-enantiomer, is first N-protected (e.g., with a benzyl or Boc group).

-

The protected amino acid is then treated with a dehydrating agent (e.g., acetic anhydride) to form the corresponding cyclic anhydride.

-

-

Reduction to Lactam:

-

The N-protected aspartic anhydride is selectively reduced to the corresponding chiral lactam (a cyclic amide) using a suitable reducing agent (e.g., sodium borohydride).

-

-

Further Reduction and Deprotection:

-

The lactam is then further reduced to the pyrrolidine ring using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

-

Finally, the N-protecting group is removed (e.g., by hydrogenolysis for a benzyl group or acid treatment for a Boc group) to yield the desired enantiomer of this compound.

-

Note: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods will vary and should be optimized based on literature procedures.

Chiral Separation of this compound Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the separation and analysis of enantiomers.

Experimental Workflow for Chiral HPLC Separation:

Caption: Workflow for chiral HPLC separation of this compound enantiomers.

Detailed Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer.

-

Chiral Stationary Phase (CSP): A column with a chiral selector is essential. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for the separation of amine enantiomers.

-

Mobile Phase: The choice of mobile phase depends on the CSP and the analyte. A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is often used in normal-phase chromatography. A small amount of an amine modifier (e.g., diethylamine) is typically added to improve peak shape and resolution for basic analytes like this compound.

-

Derivatization (Optional): To enhance detectability or improve chiral recognition, the pyrrolidine enantiomers can be derivatized with a chiral or achiral reagent that introduces a chromophore or a fluorophore.

-

Procedure:

-

Prepare a standard solution of the racemic this compound.

-

Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation.

-

Detect the separated enantiomers as they elute from the column. The resulting chromatogram will show two distinct peaks, one for each enantiomer.

-

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

-

Signaling Pathway Visualization

As previously mentioned, (R)-3-methylpyrrolidine derivatives can act as potent ERα antagonists. The following diagram illustrates a simplified signaling pathway for ERα and the mechanism of its antagonism.

ERα Signaling and Antagonism:

Caption: Simplified signaling pathway of ERα activation and its antagonism.

In the presence of an agonist like estrogen, ERα dimerizes, binds to Estrogen Response Elements (EREs) on the DNA, and initiates the transcription of genes that promote cell proliferation. An ERα antagonist, such as a derivative of (R)-3-methylpyrrolidine, also binds to ERα. However, this binding induces a different conformational change in the receptor that prevents it from effectively binding to EREs, thereby blocking gene transcription and inhibiting cell proliferation.

Conclusion

The enantiomers of this compound serve as a compelling example of the importance of stereochemistry in medicinal chemistry and drug development. While possessing identical physical and chemical properties in an achiral environment, their pharmacological profiles can be dramatically different. The pronounced ERα antagonist activity of (R)-3-methylpyrrolidine derivatives, in contrast to their (S)-counterparts, underscores the necessity for enantioselective synthesis and analysis in the pursuit of targeted and effective therapeutics. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers and scientists working with these and other chiral molecules.

References

An In-depth Technical Guide to 3-Methylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methylpyrrolidine, a versatile heterocyclic compound with significant applications in pharmaceutical research and organic synthesis. This document details its chemical identity, physicochemical properties, and its role in the development of novel therapeutics, supported by experimental methodologies and graphical representations of its synthetic utility.

Chemical Identity and Synonyms

This compound is a saturated heterocyclic organic compound. It exists as a racemic mixture and as two distinct enantiomers, (R)- and (S)-3-Methylpyrrolidine. The specific stereoisomer is often crucial for its biological activity and application in asymmetric synthesis.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C5H11N[1][2] |

| Molecular Weight | 85.15 g/mol [1][2][3] |

| CAS Number (unspecified) | 34375-89-8[2][4][5] |

| CAS Number ((R)-enantiomer) | 69498-24-4[1] |

| CAS Number ((S)-enantiomer) | 69498-25-5[6] |

| Synonyms | Pyrrolidine, 3-methyl-; 3-Metilpirrolidina; 3-méthylpyrrolidine[2][4][5] |

| InChI Key | KYINPWAJIVTFBW-UHFFFAOYSA-N[2] |

| Canonical SMILES | CC1CCNC1[2] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Boiling Point | 100 °C (for (S)-enantiomer)[6] |

| Density | 0.812 g/cm³ (for (S)-enantiomer)[6] |

| pKa | 10.53 ± 0.10 (Predicted)[2][6] |

| LogP | 0.86 (Predicted)[2] |

| Vapour Pressure | 37.1 mmHg at 25°C (Predicted)[2] |

| Molar Refractivity | 26.5 cm³ (Predicted)[2] |

| Polar Surface Area | 3.24 Ų (Predicted)[2] |

Applications in Drug Discovery and Organic Synthesis

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry due to its ability to explore three-dimensional pharmacophore space, contributing to the stereochemistry and improving physicochemical properties of drug candidates.[7] this compound, as a substituted pyrrolidine, is a valuable building block in the synthesis of biologically active compounds.

The stereochemistry of the methyl group at the 3-position can significantly influence the biological activity of the final compound. For instance, the orientation of a 3-R-methylpyrrolidine substituent has been shown to promote a pure Estrogen Receptor α (ERα) antagonist and selective ER degrader, which is a promising approach for the treatment of breast cancer.[7]

In organic synthesis, chiral this compound derivatives are utilized as organocatalysts. For example, (3R,5R)-5-methylpyrrolidine-3-carboxylic acid has been used as a catalyst in diastereoselective and enantioselective reactions.[8]

Logical Relationship: Influence of Stereochemistry on Biological Activity

The following diagram illustrates the critical role of stereochemistry in determining the pharmacological profile of this compound-containing compounds.

Caption: Stereochemical influence on the biological activity of this compound derivatives.

Experimental Protocols

A key application of this compound derivatives is in asymmetric catalysis. The following section details a synthetic protocol for a chiral pyrrolidine derivative, highlighting its role in Michael addition reactions.

Synthesis of (3R,5R)-5-methylpyrrolidine-3-carboxylic acid

This synthesis involves an organocatalytic enantioselective Michael addition followed by a reduction/cyclization step.[8]

Step 1: Enantioselective Michael Addition

-

To a solution of the 4-oxo-2-enoate (1.0 equiv.) in a suitable solvent (e.g., toluene), add the organocatalyst (e.g., a chiral primary amine, 0.1 equiv.).

-

Cool the mixture to the desired temperature (e.g., 0 °C).

-

Add the nitroalkane (1.5 equiv.) dropwise.

-

Stir the reaction mixture at this temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the Michael adduct.

Step 2: Reductive Cyclization

-

Dissolve the purified Michael adduct from Step 1 in a suitable solvent (e.g., methanol).

-

Add a catalyst, such as Palladium on carbon (Pd/C, 10 mol%).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

-

Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield (3R,5R)-5-methylpyrrolidine-3-carboxylic acid.[8]

Experimental Workflow: Synthesis and Application

The diagram below outlines the general workflow from the synthesis of a chiral this compound derivative to its application as an organocatalyst.

Caption: General workflow for the synthesis and application of chiral this compound derivatives.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[9][10][11] The hydrochloride salt of this compound is classified as harmful if swallowed and can cause serious eye damage.[12]

References

- 1. chemwhat.com [chemwhat.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C5H11N | CID 118158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 34375-89-8 [amp.chemicalbook.com]

- 5. 34375-89-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 69498-25-5 CAS MSDS ((S)-3-Methylpyrrolidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. This compound hydrochloride | C5H12ClN | CID 12464314 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Analysis of 3-Methylpyrrolidine

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Methylpyrrolidine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the tabulated ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |

| H1 (NH) | 1.5 - 2.5 | br s | - |

| H2a | 2.8 - 3.0 | m | - |

| H2b | 2.4 - 2.6 | m | - |

| H3 | 2.1 - 2.3 | m | - |

| H4a | 1.8 - 2.0 | m | - |

| H4b | 1.3 - 1.5 | m | - |

| H5a | 2.9 - 3.1 | m | - |

| H5b | 2.5 - 2.7 | m | - |

| CH₃ | 1.0 - 1.2 | d | ~7.0 |

Note: Predicted data is based on standard chemical shift values and coupling constants for similar structural motifs.

¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ) ppm |

| C2 | ~55 |

| C3 | ~35 |

| C4 | ~30 |

| C5 | ~47 |

| CH₃ | ~20 |

Note: The provided ¹³C NMR data is based on typical values for substituted pyrrolidines and may vary depending on the solvent and other experimental conditions. A known spectrum was acquired on a Bruker WP-80 instrument.[1]

Experimental Protocol for NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for calibration of the chemical shift scale. The ¹H and ¹³C NMR spectra are then acquired on a high-resolution NMR spectrometer (e.g., 300-600 MHz for ¹H). For ¹H NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3300 - 3500 | N-H stretch | Medium |

| 2850 - 2960 | C-H stretch (aliphatic) | Strong |

| 1450 - 1470 | C-H bend (CH₂) | Medium |

| 1370 - 1380 | C-H bend (CH₃) | Medium |

| 1000 - 1250 | C-N stretch | Medium |

Note: A vapor phase IR spectrum is available for this compound.[1] The values presented are typical for secondary amines and aliphatic compounds.

Experimental Protocol for IR Spectroscopy

For a volatile liquid like this compound, the IR spectrum can be obtained using the vapor phase method. A small amount of the liquid is injected into an evacuated gas cell with IR-transparent windows (e.g., KBr or NaCl). The cell is then placed in the sample compartment of an FTIR spectrometer, and the spectrum is recorded. Alternatively, a thin film of the liquid can be prepared between two salt plates (KBr or NaCl) and analyzed directly. A background spectrum of the empty cell or clean salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometric Data (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment |

| 85 | Moderate | [M]⁺ (Molecular Ion) |

| 70 | High | [M - CH₃]⁺ |

| 57 | High | [C₄H₉]⁺ or [C₃H₅N]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 28 | Moderate | [CH₂N]⁺ or [C₂H₄]⁺ |

Note: The fragmentation pattern is based on typical fragmentation of aliphatic amines. The most abundant peaks in the GC-MS spectrum are reported to be at m/z 43, 85, and 28.[1]

Experimental Protocol for Mass Spectrometry

The mass spectrum of this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer's ion source. For a volatile amine, electron ionization (EI) is a common method. In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

Thermodynamic Properties of Racemic 3-Methylpyrrolidine: A Technical Overview and Methodological Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyrrolidine is a substituted pyrrolidine, a five-membered saturated nitrogen heterocycle. As a chiral molecule, it exists in two enantiomeric forms, (R)- and (S)-3-methylpyrrolidine, and as a racemic mixture. The thermodynamic properties of such compounds, including their heat capacity, enthalpy of vaporization, and vapor pressure, are fundamental for a wide range of applications, from chemical synthesis and process design to understanding intermolecular interactions in biological systems.

A comprehensive search of the scientific literature did not yield a dedicated study on the experimental thermodynamic properties of racemic this compound. Therefore, this guide presents data for the parent compound, pyrrolidine, to serve as a reference. The methodologies described are standard and would be applicable to a future experimental investigation of this compound.

Thermodynamic Data of Pyrrolidine

The following table summarizes key thermodynamic properties of pyrrolidine, which can serve as an estimate for this compound, keeping in mind that the methyl substituent will influence these values.

| Thermodynamic Property | Value | Units | Conditions |

| Molar Mass | 71.12 | g·mol⁻¹ | - |

| Boiling Point | 87-88 | °C | at 101.325 kPa |

| Density | 0.866 | g·cm⁻³ | at 20 °C |

| Vapor Pressure | 5.3 | kPa | at 20 °C |

| Enthalpy of Vaporization (ΔvapH°) | 36.8 ± 0.4 | kJ·mol⁻¹ | at 298.15 K |

| Heat Capacity (Cp) | 134.9 | J·K⁻¹·mol⁻¹ | for the liquid at 298.15 K |

| Standard Molar Enthalpy of Formation (ΔfH°) | -39.7 ± 1.2 | kJ·mol⁻¹ | for the liquid at 298.15 K |

| Standard Molar Entropy (S°) | 211.3 | J·K⁻¹·mol⁻¹ | for the liquid at 298.15 K |

Note: This data is for pyrrolidine and serves as an approximation. The presence of a methyl group in this compound would be expected to increase the molar mass, boiling point, and enthalpy of vaporization.

Experimental Protocols

The determination of the thermodynamic properties listed above involves several key experimental techniques. A generalized workflow for a volatile organic liquid like this compound is described below.

Sample Purity Analysis

Prior to any thermodynamic measurements, the purity of the sample must be ascertained. This is crucial as impurities can significantly affect the measured properties.

-

Method: Gas chromatography coupled with mass spectrometry (GC-MS) is the standard method.

-

Procedure: A small amount of the sample is injected into the gas chromatograph. The components are separated based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then fragments the eluted components, allowing for their identification and quantification. The purity is determined by the area percentage of the main peak corresponding to this compound. A purity of >99.5% is generally required for accurate thermodynamic measurements.

Vapor Pressure Measurement

Vapor pressure is a fundamental property that relates to the volatility of a substance.

-

Method: A static or dynamic apparatus is used. For the static method, the substance is placed in a thermostated vessel connected to a pressure transducer.

-

Procedure: The sample is degassed to remove any dissolved air. The vessel is then heated to a series of precisely controlled temperatures, and the corresponding equilibrium vapor pressure is recorded at each temperature. The data is typically fitted to an Antoine-type equation.

Heat Capacity Measurement

Heat capacity is the amount of heat required to raise the temperature of a substance by a given amount.

-

Method: Adiabatic scanning calorimetry or differential scanning calorimetry (DSC) is commonly employed.

-

Procedure: A known mass of the sample is sealed in a sample pan. The calorimeter then applies a controlled heat flow to the sample and a reference pan. The difference in heat flow required to maintain the sample and reference at the same temperature as the temperature is scanned over the desired range gives the heat capacity of the sample.

Enthalpy of Vaporization Measurement

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

-

Method: This can be determined indirectly from the vapor pressure data using the Clausius-Clapeyron equation. A more direct method is using a Calvet-type microcalorimeter.

-

Procedure (Calorimetric Method): A small amount of the sample is placed in a cell within the calorimeter at a constant temperature. The substance is then evaporated at a controlled rate, and the heat absorbed during the phase transition is measured directly.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a liquid sample such as this compound.

Caption: Generalized workflow for determining thermodynamic properties.

Conclusion

While specific experimental data for racemic this compound is currently lacking in the public domain, the thermodynamic properties of the parent compound, pyrrolidine, provide a useful baseline. The established experimental protocols for determining key parameters such as vapor pressure, heat capacity, and enthalpy of vaporization are robust and can be readily applied to this compound in future studies. Such data would be invaluable for the chemical and pharmaceutical industries, aiding in process optimization, safety analysis, and the development of new chemical entities. It is recommended that future work focuses on the experimental determination of these properties to fill the current data gap.

Synthesis of Enantiomerically Pure 3-Methylpyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established and innovative methodologies for the synthesis of enantiomerically pure 3-methylpyrrolidine, a crucial chiral building block in the development of pharmaceutical agents. The demand for enantiomerically pure compounds in drug discovery is driven by the often-differing pharmacological and toxicological profiles of enantiomers. This document details three distinct and effective strategies for obtaining (R)- or (S)-3-methylpyrrolidine with high enantiopurity: a chiral pool approach starting from (S)-malic acid, an organocatalytic asymmetric "clip-cycle" synthesis, and an organocatalytic asymmetric Michael addition. For each method, detailed experimental protocols, quantitative data for comparison, and workflow visualizations are provided to facilitate practical application in a research and development setting.

Chiral Pool Synthesis from (S)-Malic Acid

This strategy leverages the readily available and inexpensive chiral starting material, (S)-malic acid, to establish the stereocenter of the target molecule. The synthesis of (R)-3-methylpyrrolidine alkaloids has been successfully achieved through a diastereoselective methylation of dimethyl (S)-malate, followed by reductive de-hydroxylation procedures.[1][2]

Synthetic Pathway

The overall synthetic pathway involves the conversion of (S)-malic acid to dimethyl (S)-malate, followed by a diastereoselective methylation. The resulting diastereomers are then separated, and the desired diastereomer is carried forward through a series of reductive and cyclization steps to yield the final enantiomerically pure this compound derivative.

Caption: Synthetic pathway from (S)-Malic Acid.

Experimental Protocol: Synthesis of Dimethyl (R)-2-Methylsuccinate[1]

-

Esterification of (S)-Malic Acid: To a solution of (S)-malic acid in methanol, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 36 hours. After completion, remove the solvent under reduced pressure to obtain dimethyl (S)-malate.

-

Diastereoselective Methylation: To a solution of diisopropylamine in anhydrous THF at -78 °C, add n-butyllithium and stir for 20 minutes. Add a solution of dimethyl (S)-malate in THF to the freshly prepared LDA solution at -78 °C. After stirring for 1 hour, add methyl iodide and continue stirring for 40 hours. Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether. The crude product is a diastereomeric mixture of dimethyl (2S, 3R)- and (2S, 3S)-3-methylmalates.

-

Separation and Reductive Dehydroxylation: The diastereomeric mixture is converted to their tosylates, which are then separable by flash chromatography. The desired tosylate is then subjected to reductive dehydroxylation conditions (e.g., reaction with lithium thiophenolate followed by Raney nickel reduction) to afford dimethyl (R)-2-methylsuccinate. An alternative method involves conversion to a chloride followed by hydrogenolysis to yield the product with an enantiomeric excess of 84.7%.[1]

Quantitative Data

| Step | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Methylation | Dimethyl (2S, 3RS)-3-methylmalates | 72 | 79.8 (d.e.) | [1] |

| Reductive Dehydroxylation (Method 1) | Dimethyl (R)-2-methylsuccinate | - | 80.2 | [1] |

| Reductive Dehydroxylation (Method 2) | Dimethyl (R)-2-methylsuccinate | 89 | 84.7 | [1] |

Organocatalytic Asymmetric "Clip-Cycle" Synthesis

This innovative approach utilizes a chiral phosphoric acid catalyst to effect an enantioselective intramolecular aza-Michael cyclization.[3][4][5] The "clip-cycle" strategy involves the initial formation of a tethered substrate, which then undergoes a highly stereocontrolled ring closure. This method is notable for its modularity and the high enantioselectivities achieved for a range of substituted pyrrolidines.[3]

Experimental Workflow

The workflow begins with the coupling of a Cbz-protected bis-homoallylic amine with a thioacrylate via an alkene metathesis reaction. The resulting intermediate is then subjected to an intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to furnish the enantioenriched pyrrolidine.

Caption: "Clip-Cycle" synthesis workflow.

Experimental Protocol: General Procedure for the "Clip-Cycle" Reaction[3]

-

Metathesis Reaction: To a solution of the Cbz-protected bis-homoallylic amine and the thioacrylate in a suitable solvent (e.g., dichloromethane), add a Grubbs-type catalyst. Stir the reaction mixture at room temperature until completion, as monitored by TLC. Purify the crude product by flash column chromatography to obtain the aza-Michael substrate.

-

Enantioselective Aza-Michael Cyclization: To a solution of the aza-Michael substrate in a suitable solvent (e.g., cyclohexane), add the chiral phosphoric acid catalyst (e.g., (R)-TRIP). Stir the reaction mixture at the specified temperature (e.g., 50 °C) for the indicated time. After completion, concentrate the reaction mixture and purify the residue by flash column chromatography to afford the enantiomerically enriched pyrrolidine product.

Quantitative Data

| Substrate Substitution | Product | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

| 3,3-Dimethyl | Thioester Pyrrolidine | 71 | 94:6 | [3] |

| 3,3-Spirocyclohexyl | Thioester Spiropyrrolidine | 85 | 96:4 | [3] |

| Unsubstituted | β-Homoproline Thioester | 71 (over 2 steps) | 94:6 | [3] |

Organocatalytic Asymmetric Michael Addition

This method provides access to highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids through an organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates.[6] While this route does not directly yield this compound, the resulting product can serve as a versatile intermediate. The carboxylic acid at the 3-position could potentially be removed through a subsequent decarboxylation step.

Logical Relationship of Key Steps

The core of this synthesis is the organocatalytic Michael addition, which establishes the stereochemistry of the final product. The subsequent reductive cyclization converts the nitro and keto functionalities into the pyrrolidine ring.

References

Commercial Availability and Synthetic Applications of Chiral 3-Methylpyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 3-methylpyrrolidine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The stereochemistry at the C3 position plays a crucial role in determining the pharmacological activity and selectivity of drug candidates. This technical guide provides an in-depth overview of the commercial availability of (R)- and (S)-3-methylpyrrolidine, details on their synthesis, and insights into their application in drug development, particularly as a key intermediate for the synthesis of active pharmaceutical ingredients (APIs).

Commercial Availability

Both enantiomers of this compound are commercially available, primarily as their hydrochloride salts, to ensure stability and ease of handling. A variety of chemical suppliers offer these compounds in research to bulk quantities. While purity levels are generally high, specifications regarding enantiomeric excess (ee) can vary and may not always be explicitly stated for all products. Researchers are advised to consult supplier-specific certificates of analysis for detailed purity information.

Below is a summary of representative commercial sources and available data for chiral this compound hydrochloride.

| Enantiomer | Form | Supplier Examples | Typical Purity | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (R)-3-Methylpyrrolidine | Hydrochloride Salt | Sigma-Aldrich, CymitQuimica, ChemicalBook | ≥97%[1] | C₅H₁₂ClN | 121.61[2] | 235093-98-8[3] |

| (S)-3-Methylpyrrolidine | Hydrochloride Salt | Sigma-Aldrich, Benchchem, Amerigo Scientific | Not always specified[2] | C₅H₁₂ClN | 121.61[2] | Not consistently provided |

Note: The information in this table is illustrative. Researchers should always verify the specifications from their chosen supplier. Sigma-Aldrich, for instance, notes that for some of its "AldrichCPR" grade products, it does not collect analytical data, and the buyer assumes responsibility for confirming product identity and purity[2][4].

Synthetic Protocols

The synthesis of enantiomerically pure this compound derivatives often starts from chiral precursors. One documented approach involves the asymmetric synthesis of (R)-3-Methylpyrrolidine-3-carboxylic acid, which showcases the introduction of the chiral pyrrolidine ring.

Example: Synthesis of (R)-Ethyl 1-Benzyl-3-methyl-2-oxopyrrolidine-3-carboxylate

This multi-step synthesis provides a pathway to a chiral this compound derivative. The following is a summary of a key step in a published synthetic route[5]:

Reaction: Ring formation to yield (R)-Ethyl 1-Benzyl-3-methyl-2-oxopyrrolidine-3-carboxylate.

Materials:

-

(R)-Ethyl 2-(N-benzyl-2-bromo-N-ethylamido)-2-methylpropanoate

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Hydride (NaH)

Procedure:

-

To a solution of (R)-Ethyl 2-(N-benzyl-2-bromo-N-ethylamido)-2-methylpropanoate (1.8 mmol) in 2 mL of anhydrous THF, add sodium hydride.

-

The reaction mixture is stirred, and the progress is monitored by an appropriate method (e.g., TLC).

-

Upon completion, the reaction is quenched, and the product is extracted and purified.

This example illustrates a common strategy in heterocyclic chemistry where a chiral starting material is cyclized to form the desired pyrrolidine ring system. The full synthesis of chiral this compound often involves further steps of reduction and deprotection.

Logical Workflow for Synthesis and Application

The following diagram illustrates a generalized workflow from the synthesis of a chiral this compound derivative to its application in the development of a drug candidate.

Application in Drug Discovery: The Case of Darifenacin

Chiral this compound is a critical intermediate in the synthesis of several pharmaceuticals. A prominent example is its use in the production of Darifenacin, a muscarinic M3 receptor antagonist for the treatment of overactive bladder[6][7]. The (S)-enantiomer of a 3-pyrrolidinyl derivative is essential for the drug's efficacy.

The synthesis of Darifenacin involves the coupling of a chiral pyrrolidine intermediate with other molecular fragments to construct the final API[6]. The stereochemistry of the this compound core directly influences the binding affinity and selectivity of Darifenacin for the M3 receptor.

Signaling Pathway Involvement

The general mechanism for a G-protein coupled receptor (GPCR) antagonist like Darifenacin is illustrated below.

Conclusion

Chiral this compound is a readily available and highly valuable building block for the synthesis of complex, biologically active molecules. Its stereocenter is a key determinant of pharmacological activity, making enantiomerically pure forms essential for modern drug discovery and development. The synthetic routes to these compounds are well-established, and their utility is demonstrated by their incorporation into marketed drugs. Researchers and drug development professionals can leverage the commercial availability and known synthetic methodologies of chiral this compound to accelerate the discovery of new and improved therapeutics.

References

- 1. (R)-3-Methyl-pyrrolidine, HCl | CymitQuimica [cymitquimica.com]

- 2. (S)-3-methyl-pyrrolidine hydrochloride AldrichCPR [sigmaaldrich.com]

- 3. 235093-98-8 CAS MSDS ((R)-3-METHYL-PYRROLIDINE HYDROCHLORIDE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. (R)-3-methyl-pyrrolidine hydrochloride AldrichCPR | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 5. aquila.usm.edu [aquila.usm.edu]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. researchgate.net [researchgate.net]

3-Methylpyrrolidine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3-Methylpyrrolidine. Due to a lack of extensive, publicly available safety data for this compound specifically, this document leverages information from its parent compound, Pyrrolidine, to infer potential hazards and handling protocols. Professionals using this compound should treat it with, at a minimum, the same level of caution as Pyrrolidine.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁N | [1] |

| Molecular Weight | 85.15 g/mol | [1] |

| CAS Number | 34375-89-8 | [1] |

| Boiling Point | Not available | |

| Melting Point | 170.4 K (-102.75 °C) | [2] |

| Density | Not available | |

| Vapor Pressure | Not available | |

| Flash Point | Not available | |

| Water Solubility | Not available | |

| logP (Octanol/Water) | 0.7 (Predicted) | [1] |

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is limited, the hazards associated with the parent compound, Pyrrolidine, are well-documented. It is prudent to assume this compound exhibits similar hazardous properties. Pyrrolidine is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage, and is harmful if swallowed or inhaled.[3][4]

GHS Hazard Classification (Inferred from Pyrrolidine)

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Flammable Liquids | 2 | H225 | Danger | Highly flammable liquid and vapour.[3] |

| Acute Toxicity, Oral | 4 | H302 | Warning | Harmful if swallowed.[3] |

| Acute Toxicity, Inhalation | 4 | H332 | Warning | Harmful if inhaled.[4] |

| Skin Corrosion/Irritation | 1A | H314 | Danger | Causes severe skin burns and eye damage.[3] |

Personal Protective Equipment (PPE)

A robust PPE protocol is critical when handling this compound to prevent exposure.

| Body Part | Recommended PPE | Specifications |

| Eyes/Face | Chemical splash goggles and face shield. | Goggles should be worn at all times. A face shield provides additional protection against splashes.[5] |

| Skin | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | The selection of suitable gloves depends on the specific laboratory conditions and breakthrough times. Always inspect gloves for integrity before use.[3][5] |

| Body | Flame-retardant, chemical-resistant lab coat or apron. | Wear appropriate protective clothing to prevent skin exposure.[5] Trousers should be worn outside of boots. |

| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | To be used when working outside of a fume hood, if ventilation is inadequate, or if aerosol generation is possible. A self-contained breathing apparatus is recommended for emergency situations.[5][6] |

Safe Handling and Storage

Proper handling and storage procedures are essential to maintain a safe laboratory environment.

Handling

-

Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[5][7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][7]

-

Use only non-sparking tools and explosion-proof equipment.[5][7]

-

Ground and bond all containers and receiving equipment to prevent static discharge.[5][7]

-

Avoid breathing vapors or mists.[7]

-

Prevent contact with skin, eyes, and clothing.[7]

-

Wash hands thoroughly after handling.[3]

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[8]

-

Keep containers tightly closed in a designated flammables storage cabinet.[5]

-

Containers which are opened must be carefully resealed and kept upright to prevent leakage.[3]

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure or spill.

| Situation | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[4] |

| Inhalation | Move the victim to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

| Spill or Leak | Evacuate personnel from the area. Remove all ignition sources.[5] Ventilate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal.[5] Do not allow the chemical to enter drains or waterways.[7] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[8]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Experimental Protocols: Toxicity Assessment

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is designed to estimate the LD₅₀ (the dose lethal to 50% of a test population) with a reduced number of animals.[9]

-

Principle: A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose; if it dies, the next animal is given a lower dose.[9]

-

Test Animals: Healthy, young adult rodents (preferably female rats) are used. Animals are fasted prior to dosing.[9][10]

-

Dose Administration: The test substance is administered orally in a single dose via gavage. The volume should generally not exceed 1 ml/100g of body weight.[10]

-

Procedure:

-

Select a starting dose level just below the best preliminary estimate of the LD₅₀.

-

Dose one animal. Observe for 48 hours.

-

If the animal survives, the next animal is dosed at a higher level (defined by a dose progression factor, typically 3.2).

-

If the animal dies, the next animal is dosed at a lower level.

-

Dosing continues sequentially until a stopping criterion is met (e.g., a specific number of reversals in outcome have occurred).

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[9][11]

-

Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.[9] A gross necropsy is performed on all animals at the end of the observation period.[9]

Acute Dermal Toxicity (OECD 402)

This test determines the adverse effects occurring from a single, 24-hour dermal exposure to a substance.[12]

-

Principle: The substance is applied to the skin of several groups of experimental animals, with each group receiving a different dose.[12]

-

Test Animals: Rodents (e.g., rats, rabbits) with healthy, intact skin are used.[12]

-

Preparation: The fur is clipped from the dorsal area of the trunk of the test animals 24 hours before the test.[12]

-

Dose Administration:

-

The test substance is applied uniformly over an area that is approximately 10% of the total body surface area.

-

For liquid substances, it is applied directly. For solids, it is moistened with a suitable vehicle (e.g., water or saline) to ensure good contact with the skin.

-

The treated area is covered with a porous gauze dressing and non-irritating tape to hold it in place and prevent ingestion of the substance.

-

-

Exposure: The exposure duration is 24 hours.[12] After this period, the residual test substance is removed.

-

Observation: Animals are observed for mortality and signs of toxicity for 14 days. Body weights are recorded weekly.[12]

-

Data Analysis: A gross necropsy is performed on all animals. The LD₅₀ can be calculated if a sufficient number of dose groups are used. The study allows for hazard classification based on the observed toxicity.[12]

Visualizations

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of hazardous chemicals like this compound.

Caption: Logical workflow for handling hazardous chemicals.

General Experimental Workflow for Acute Dermal Toxicity Assessment

This diagram outlines the key steps in a typical acute dermal toxicity study, following established guidelines.

Caption: Workflow for an acute dermal toxicity experiment.

References

- 1. This compound | C5H11N | CID 118158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrolidine, 3-methyl- [webbook.nist.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. nj.gov [nj.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.com [fishersci.com]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 12. umwelt-online.de [umwelt-online.de]

Solubility of 3-Methylpyrrolidine in Organic Solvents: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Methylpyrrolidine in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational principles governing its solubility and presents detailed experimental protocols for its determination. This guide is intended for researchers, scientists, and drug development professionals, offering robust methodologies for solvent selection and experimental design. Key sections include a discussion of the physicochemical factors influencing solubility, a detailed protocol for the isothermal shake-flask method coupled with gas chromatography, and a template for systematic data presentation.

Introduction

This compound is a cyclic secondary amine with a molecular structure that imparts a unique balance of polarity and non-polarity. This structure dictates its solubility in different solvent systems, a critical parameter for a wide range of applications, including chemical synthesis, formulation development, purification processes, and drug discovery. Understanding its solubility is essential for designing reaction conditions, developing stable formulations, and predicting bioavailability.

This guide addresses the current gap in publicly available quantitative solubility data for this compound. It provides a thorough overview of the theoretical principles governing its dissolution in organic media and outlines a detailed, best-practice experimental workflow for researchers to generate reliable and reproducible solubility data.

Physicochemical Properties and Solubility Principles

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[1] this compound (C₅H₁₁N) possesses a polar secondary amine group (-NH-) capable of acting as a hydrogen bond donor and acceptor, and a nonpolar hydrocarbon ring structure.[2][3]

Key Factors Influencing Solubility:

-

Polarity: The nitrogen atom's lone pair of electrons and the N-H bond make the amine group polar.[2][4] This polarity promotes solubility in polar organic solvents. Aliphatic amines generally exhibit significant solubility in polar organic solvents.[5][6]

-

Hydrogen Bonding: The ability of the N-H group to form hydrogen bonds is a dominant factor in its interaction with protic solvents (e.g., alcohols) and other solvents with hydrogen bond acceptor sites (e.g., ketones, ethers).[3][7][8] Primary and secondary amines can engage in intermolecular hydrogen bonding, which influences their physical properties.[3]

-

Hydrocarbon Structure: The five-membered ring and the methyl group constitute a nonpolar hydrocarbon portion. This region of the molecule contributes to its solubility in nonpolar or weakly polar solvents (e.g., toluene, hexane) through London dispersion forces.

-

Molecular Size: As the size of the nonpolar alkyl portion of an amine increases, its solubility in water decreases.[3][8] While this principle is most often discussed in the context of aqueous solubility, a large nonpolar group can also enhance solubility in nonpolar organic solvents.

The interplay of these factors means that this compound is expected to be miscible with a wide range of organic solvents, from polar protic (alcohols) and polar aprotic (acetone, THF) to less polar solvents (toluene, ethers).[3][4]

Experimental Determination of Solubility

To obtain reliable quantitative data, a systematic experimental approach is required. The isothermal shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement principle.[9]

Isothermal Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then measuring the concentration of the solute in the solution.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph (GC) with a suitable detector (e.g., FID or TCD)

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a glass vial. "Excess" means that undissolved solute should be clearly visible after equilibration.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). The system should be agitated for a sufficient period to ensure equilibrium is reached. For thermodynamic solubility, an equilibration time of 24 to 48 hours is often recommended.[10][11][12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the undissolved solute settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. To ensure no undissolved micro-droplets are transferred, pass the sample through a syringe filter suitable for the organic solvent (e.g., PTFE).

-

Dilution: Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of this compound.

Quantitative Analysis

Due to the volatile nature of this compound and many organic solvents, Gas Chromatography (GC) is a highly suitable and accurate method for quantification.[13]

Gas Chromatography (GC) Method:

-

Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID) is recommended for its high sensitivity to organic compounds.

-

Column: An amine-deactivated capillary column should be used to prevent peak tailing and ensure good chromatographic separation.[14]

-

Calibration: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations. Inject these standards to generate a calibration curve (peak area vs. concentration).

-

Analysis: Inject the diluted sample from the shake-flask experiment and determine its concentration by comparing its peak area to the calibration curve.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

A simpler, though potentially less precise, alternative is the Gravimetric Method , which is viable if the organic solvent is significantly more volatile than this compound (Boiling Point: ~107-108 °C). This involves accurately weighing an aliquot of the saturated solution, carefully evaporating the solvent under controlled conditions (e.g., in a vacuum oven), and weighing the remaining solute.[15][16][17]

Data Presentation

Quantitative solubility data should be recorded systematically to allow for easy comparison and analysis. The following table provides a recommended template for documenting experimental results.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (g / 100 mL) | Solubility (mol / L) | Method of Analysis | Notes |

| e.g., Methanol | 25.0 ± 0.1 | GC-FID | |||

| e.g., Ethanol | 25.0 ± 0.1 | GC-FID | |||

| e.g., Isopropanol | 25.0 ± 0.1 | GC-FID | |||

| e.g., Acetone | 25.0 ± 0.1 | GC-FID | |||

| e.g., Ethyl Acetate | 25.0 ± 0.1 | GC-FID | |||

| e.g., Diethyl Ether | 25.0 ± 0.1 | GC-FID | |||

| e.g., Toluene | 25.0 ± 0.1 | GC-FID | |||

| e.g., Hexane | 25.0 ± 0.1 | GC-FID | |||

| e.g., Dichloromethane | 25.0 ± 0.1 | GC-FID | |||

| e.g., Acetonitrile | 25.0 ± 0.1 | GC-FID |

Researchers should fill this table with their experimentally determined values. It is recommended to perform each measurement in triplicate to ensure reproducibility.

Conclusion

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]

- 3. byjus.com [byjus.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Amine - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. Aqueous Solubility Assay - Enamine [enamine.net]

- 13. Analysis of amine solutions by gas chromatography (Journal Article) | OSTI.GOV [osti.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. pharmajournal.net [pharmajournal.net]

- 17. scribd.com [scribd.com]

The Cornerstone of Innovation: A Technical Guide to the Reactivity of the 3-Methylpyrrolidine Scaffold

For Researchers, Scientists, and Drug Development Professionals

The 3-methylpyrrolidine scaffold is a privileged structural motif in modern medicinal chemistry and catalysis. Its inherent chirality, conformational flexibility, and the nucleophilic nature of its secondary amine make it a versatile building block for the synthesis of a diverse array of biologically active compounds and novel catalysts. This in-depth technical guide explores the fundamental reactivity of the this compound core, providing a comprehensive resource for researchers leveraging this valuable scaffold in their scientific endeavors.

Physicochemical and Spectroscopic Properties

Understanding the inherent properties of this compound is fundamental to predicting its reactivity and behavior in different chemical environments.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁N | --INVALID-LINK-- |

| Molecular Weight | 85.15 g/mol | --INVALID-LINK-- |

| Boiling Point | 116.7 °C (estimated) | --INVALID-LINK-- |

| Density | 0.822 g/cm³ (estimated) | --INVALID-LINK-- |

| pKa (of conjugate acid) | 10.53 ± 0.10 (Predicted) | --INVALID-LINK-- |

Spectroscopic Data:

-

¹H NMR and ¹³C NMR: The nuclear magnetic resonance spectra of this compound and its derivatives are crucial for structural elucidation. The chemical shifts are influenced by the substitution pattern and stereochemistry. Detailed spectral data for the parent compound and its acylated/alkylated derivatives can be found in various spectroscopic databases.[1][2]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic peaks for N-H stretching (around 3300 cm⁻¹) and C-H stretching (around 2800-3000 cm⁻¹). Upon N-functionalization, the disappearance of the N-H stretch and the appearance of new characteristic bands (e.g., C=O stretch for amides) confirm the reaction.[3]

Core Reactivity: The Nucleophilic Nitrogen

The lone pair of electrons on the nitrogen atom is the primary center of reactivity in the this compound scaffold, readily participating in nucleophilic substitution and addition reactions.

N-Alkylation

N-alkylation is a fundamental transformation for introducing substituents onto the pyrrolidine nitrogen. This reaction typically proceeds via an Sɴ2 mechanism with alkyl halides or other electrophiles.

General Reaction Scheme:

Quantitative Data for N-Alkylation Reactions:

| Amine | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Methylamine | 1,4-Dibromobutane | K₂CO₃ | Water | 90 | 50.3 | [1] |

| Primary Amines | Triethylborane | - | THF | RT | 54-89 | [4] |

Experimental Protocol: Synthesis of N-Methylpyrrolidine [1][5]

This protocol describes a green synthesis of N-methylpyrrolidine, which is structurally similar to N-methyl-3-methylpyrrolidine and demonstrates the general principle of N-alkylation followed by cyclization.

Materials:

-

Methylamine

-

1,4-Dibromobutane

-

Potassium Carbonate (K₂CO₃)

-

Water

Procedure:

-

In a suitable reaction vessel, combine methylamine, 1,4-dibromobutane, and potassium carbonate in water.

-

Heat the reaction mixture to 90 °C.

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

-

Upon completion, the N-methylpyrrolidine product is isolated. The study reports a yield of 50.3%.

N-Acylation

N-acylation introduces an acyl group to the nitrogen atom, forming an amide. This is a common strategy in drug development to modify the properties of the parent amine. Acyl chlorides and anhydrides are typical acylating agents.

General Reaction Scheme:

Quantitative Data for N-Acylation Reactions:

| Amine | Acylating Agent | Catalyst/Base | Solvent | Time | Yield (%) | Reference |

| Nitrogenous Heterocycles | Benzoyl Chloride | Potter's Clay | Solvent-free | 4-35 min | 69-97 | [6] |

| Amines | Benzoyl Chloride | None | Neat | 3-5 min | High | [7] |

| Amines | Benzoyl Chloride | Ultrasound | Solvent-free | 10-30 min | 85-96 | [8] |

Experimental Protocol: General Procedure for N-Benzoylation of Secondary Amines [4]

This general protocol can be adapted for the N-benzoylation of this compound.

Materials:

-

This compound (1.0 eq)

-

Benzoyl Iodide (1.0 - 1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the this compound in anhydrous DCM and cool the solution to 0 °C.

-

Add the anhydrous pyridine or triethylamine to the stirred solution.

-

Dissolve the benzoyl iodide in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitor by TLC).

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzoyl-3-methylpyrrolidine.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Stereochemistry and Asymmetric Synthesis

The chiral center at the 3-position is a key feature of the this compound scaffold, allowing for the development of stereoisomer-specific drugs and catalysts. The synthesis of enantiomerically pure this compound derivatives is therefore of significant importance.

Workflow for the Synthesis of Chiral this compound Derivatives from L-Glutamic Acid:

Applications in Drug Discovery

The this compound scaffold is a common feature in a variety of bioactive molecules, including ligands for dopamine receptors. The stereochemistry at the 3-position can significantly influence binding affinity and selectivity.[9][8][10]

Signaling Pathway Implication: (R)- vs (S)-3-Methylpyrrolidine Derivatives in Estrogen Receptor Modulation

Derivatives of this compound have been shown to exhibit stereospecific effects on the estrogen receptor α (ERα), a key target in breast cancer therapy. The (R)-enantiomer can act as a pure antagonist and selective ER degrader, while the (S)-enantiomer may have different or opposing effects.

Conclusion

The this compound scaffold offers a rich and diverse reactivity profile, centered around its nucleophilic nitrogen and stereogenic carbon. A thorough understanding of its fundamental reactions, guided by detailed experimental protocols and quantitative data, is essential for its effective utilization in the design and synthesis of novel chemical entities. This guide provides a foundational resource for researchers to unlock the full potential of this versatile building block in their pursuit of scientific innovation.

References

- 1. vjs.ac.vn [vjs.ac.vn]

- 2. This compound | C5H11N | CID 118158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 7. scispace.com [scispace.com]

- 8. tsijournals.com [tsijournals.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of Secondary Amines via N-(Benzoyloxy)amines and Organoboranes [organic-chemistry.org]

Methodological & Application

Asymmetric Synthesis Employing 3-Methylpyrrolidine as a Chiral Auxiliary: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-methylpyrrolidine as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are instrumental in stereoselective transformations, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. This compound, a readily available and versatile chiral scaffold, offers a cost-effective and efficient means to control stereochemistry in various carbon-carbon bond-forming reactions.

These notes cover the application of both (R)- and (S)-3-methylpyrrolidine in key asymmetric reactions, including alkylation, aldol reactions, and Michael additions. Detailed experimental protocols, data on diastereomeric and enantiomeric excess, and reaction yields are provided to facilitate the practical application of this methodology in a research and development setting.

General Principles and Workflow

The fundamental principle behind using a chiral auxiliary is the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction on an achiral substrate. The general workflow involves three main stages: attachment of the auxiliary, the diastereoselective reaction, and subsequent removal of the auxiliary to yield the desired chiral product.

Application Notes and Protocols for 3-Methylpyrrolidine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-methylpyrrolidine derivatives in drug design, highlighting their synthesis, biological evaluation, and structure-activity relationships (SAR). Detailed protocols for key experimental procedures are included to facilitate the practical application of this versatile scaffold in medicinal chemistry programs.

Introduction

The this compound moiety is a privileged scaffold in medicinal chemistry, offering a three-dimensional structural element that can effectively probe the pharmacophore space of biological targets.[1] The stereochemistry at the C3 position, combined with the non-planar nature of the pyrrolidine ring, provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates.[1] This document outlines the application of this compound derivatives in targeting key proteins implicated in cancer, neurological disorders, and metabolic diseases.

Key Applications and Biological Targets

Estrogen Receptor α (ERα) Antagonism for Breast Cancer Therapy